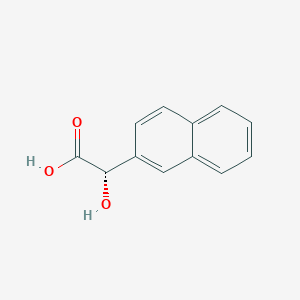
(S)-2-(2-Naphthyl)glycolic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “(S)-2-(2-Naphthyl)glycolic acid” would include a naphthyl group, a glycolic acid group, and a chiral center. The “(S)” notation indicates the configuration of the chiral center .
Chemical Reactions Analysis
Without specific information on “(S)-2-(2-Naphthyl)glycolic acid”, it’s difficult to provide a detailed analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific chemical structure. For “(S)-2-(2-Naphthyl)glycolic acid”, these could include factors like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Biodegradable Polymer Research
Poly(D,L-lactic-co-glycolic acid) (PLGA) is extensively used in biodegradable polymer research for controlled drug release. The complexity of drug release from PLGA-based systems offers many avenues for modifying drug release, highlighting the significance of understanding release mechanisms and factors affecting drug release rates (Fredenberg et al., 2011).
Environmental Remediation
Studies on chemical recycling of poly(ethylene terephthalate) (PET) explore the recovery of pure monomers like terephthalic acid through processes like hydrolysis, showing the potential for chemical recycling to contribute to environmental sustainability and raw material conservation (Karayannidis & Achilias, 2007).
Analytical Methodology in Environmental Monitoring
Research on standard method design for semi-quantification of total naphthenic acids in water samples by mass spectrometry aims to improve environmental monitoring and analysis, addressing the need for reliable quantification methods in water quality assessments (Kovalchik et al., 2017).
Cancer Treatment with Nanoparticles
PLGA-based nanoparticles have shown promise in cancer therapy, including tumor-targeted drug delivery. The use of PLGA nanoparticles as drug carriers for cancer therapeutics has been extensively studied, reflecting the potential of these materials in enhancing therapeutic efficacy and targeting cancer cells more effectively (Rezvantalab et al., 2018).
Safety And Hazards
Future Directions
The future directions for research and development involving a specific compound like “(S)-2-(2-Naphthyl)glycolic acid” would depend on its properties and potential applications. These could range from medicinal chemistry (if the compound has biological activity) to materials science (if the compound has interesting physical properties) .
properties
IUPAC Name |
(2S)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDJTWLEXYIASW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Naphthyl)glycolic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

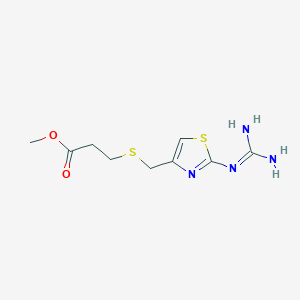
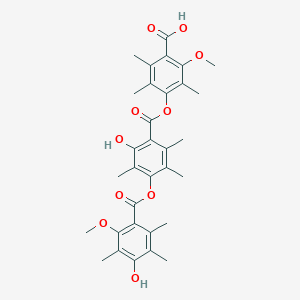
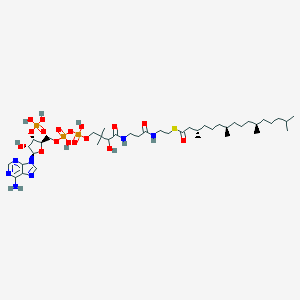
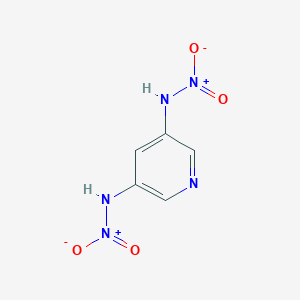
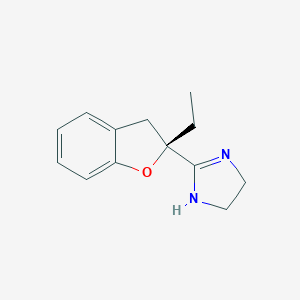
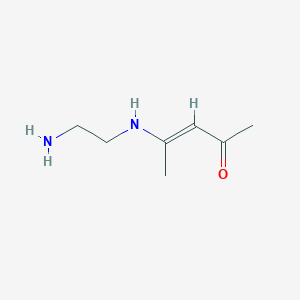
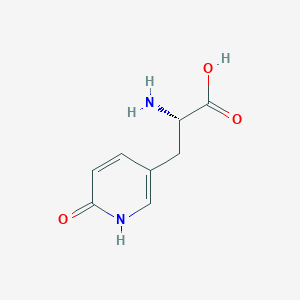
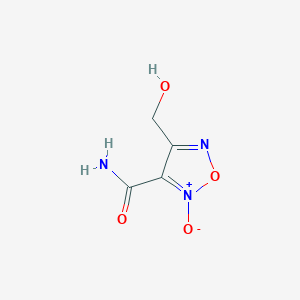
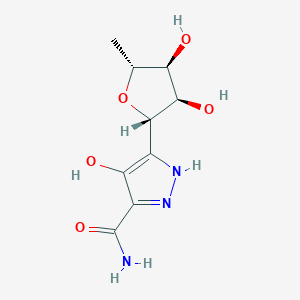
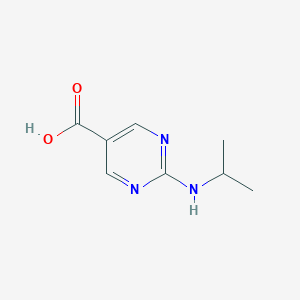
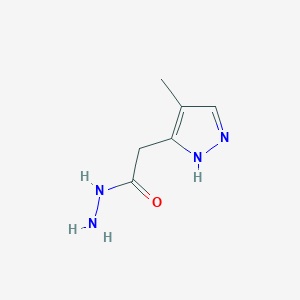
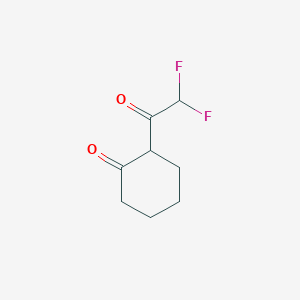
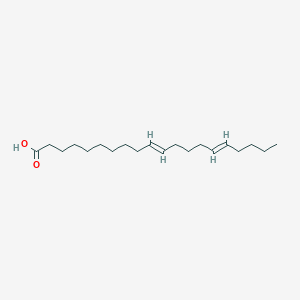
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)